

# Application Notes and Protocols for ODQ in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

1H-[1][2]Oxadiazolo[4,3-a]quinoxalin-1-one (**ODQ**) is a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC).[3] In neuroscience research, **ODQ** is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is implicated in a wide array of neuronal processes, including synaptic plasticity, neurotransmission, and neuronal development. **ODQ** exerts its inhibitory effect by oxidizing the prosthetic heme iron of sGC, rendering the enzyme insensitive to activation by NO.[4] Its high selectivity and cell permeability make it suitable for a variety of in vitro and in vivo experimental paradigms.[5]

# **Mechanism of Action**

The canonical NO/cGMP signaling pathway begins with the synthesis of NO by nitric oxide synthase (NOS). As a gaseous messenger, NO readily diffuses across cell membranes to activate its primary receptor, sGC, in target cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Subsequently, cGMP modulates the activity of downstream effectors, including cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs), to elicit a physiological response.

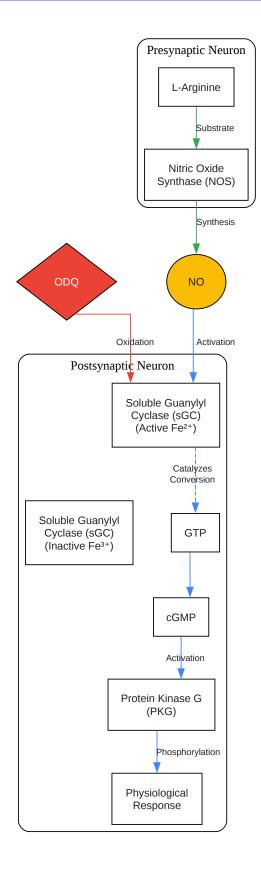






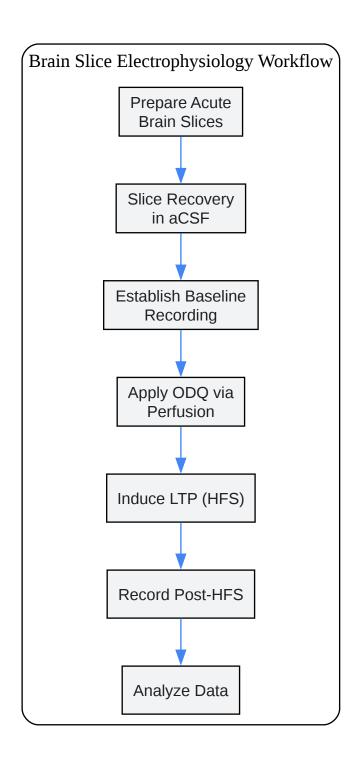
**ODQ** selectively inhibits this pathway at the level of sGC. It binds to the heme moiety of sGC and oxidizes the ferrous iron (Fe<sup>2+</sup>) to its ferric state (Fe<sup>3+</sup>). This oxidation prevents NO from binding and activating the enzyme, thereby blocking the synthesis of cGMP.[4]











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- 3. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells -PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (TLC and HPLC), nitric oxide (NO)-sensitive guanylyl cyclase inhibitor, powder |
  Sigma-Aldrich [sigmaaldrich.com]
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